9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene
Description
9-(4-Fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene is a nitro- and halogen-substituted fluorene derivative. Its structure comprises a fluorene backbone with four nitro groups at positions 2, 4, 5, and 7, and a 4-fluorobenzylidene substituent at the 9-position.
Properties
IUPAC Name |
9-[(4-fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9FN4O8/c21-11-3-1-10(2-4-11)5-14-15-6-12(22(26)27)8-17(24(30)31)19(15)20-16(14)7-13(23(28)29)9-18(20)25(32)33/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRLISSDKRZTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9FN4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Nitration Conditions
Nitration of fluorene typically employs a mixture of nitric acid (HNO$$3$$) and sulfuric acid (H$$2$$SO$$_4$$) as the nitrating agent. The electron-rich aromatic rings of fluorene facilitate electrophilic substitution, but achieving tetranitration requires iterative conditions:
- First nitration : Introduces nitro groups at the 2 and 7 positions under mild conditions (HNO$$3$$/H$$2$$SO$$_4$$, 0–5°C).
- Second nitration : Harsher conditions (fuming HNO$$_3$$, 50–60°C) add nitro groups at the 4 and 5 positions.
Reaction Equation :
$$
\text{Fluorene} + 4 \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{2,4,5,7-Tetranitrofluorene (TNF)} + 4 \text{H}2\text{O}
$$
Purification and Characterization
Crude TNF is purified via recrystallization from hot acetic acid or dimethylformamide (DMF). Key characterization data:
- IR Spectroscopy : Strong NO$$_2$$ symmetric/asymmetric stretches at 1520 cm$$^{-1}$$ and 1340 cm$$^{-1}$$.
- $$^1$$H NMR : Absence of aromatic protons due to nitro group deshielding.
Condensation of TNF with 4-Fluorobenzaldehyde
Knoevenagel Condensation Mechanism
The benzylidene group is introduced via a base-catalyzed Knoevenagel condensation between TNF and 4-fluorobenzaldehyde. The reaction proceeds through:
- Deprotonation : The acidic proton at the 9-position of TNF is abstracted by a base (e.g., piperidine or morpholine).
- Nucleophilic attack : The deprotonated carbon attacks the carbonyl group of 4-fluorobenzaldehyde.
- Elimination : Water is eliminated, forming the C=C bond.
Reaction Equation :
$$
\text{TNF} + \text{4-Fluorobenzaldehyde} \xrightarrow{\text{Base, DMSO}} \text{9-(4-Fluorobenzylidene)-TNF} + \text{H}_2\text{O}
$$
Optimized Reaction Conditions
Workup and Isolation
The product precipitates upon cooling and is filtered, washed with methanol, and recrystallized from chloroform/hexane. Yield ranges from 65% to 85%.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry
- Molecular Ion Peak : m/z 452.31 (calculated for C$${20}$$H$${9}$$FN$${4}$$O$${8}$$).
- Fragmentation pattern confirms loss of NO$$_2$$ groups (m/z 346, 240).
Alternative Synthetic Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time from hours to minutes. For example, condensation in DMF at 100°C for 10 minutes achieves 78% yield.
One-Pot Nitration-Condensation
A recent approach combines nitration and condensation in a single pot using HNO$$3$$-Ac$$2$$O as the nitrating agent and NHC as the catalyst. This method achieves 70% overall yield but requires stringent temperature control.
Industrial-Scale Production Considerations
Cost-Effective Purification
Column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 100:1) removes unreacted TNF and byproducts.
Applications and Derivatives
Electron-Accepting Materials
TNF-based dyes exhibit broad absorption (500–900 nm), making them useful in organic photovoltaics.
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the benzylidene moiety.
Scientific Research Applications
9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of advanced materials, including explosives and dyes, due to its high nitrogen content and stability.
Mechanism of Action
The mechanism of action of 9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene involves its interaction with molecular targets through its nitro and fluorobenzylidene groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. The compound’s effects are mediated through these interactions, which can influence biological pathways and chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzylidene Derivatives
a. 9-(4-Bromobenzylidene)-2,4,5,7-tetranitro-9H-fluorene
- Structural Similarity : Differs only in the halogen substituent (bromine vs. fluorine) on the benzylidene group.
- Molecular Formula : C₂₀H₉BrN₄O₈ (vs. C₂₀H₉FN₄O₈ for the fluoro analog) .
- Molecular Weight : 513.21 g/mol (bromo) vs. ~452.3 g/mol (fluoro, estimated).
- Sterically: Bromine’s larger atomic radius may hinder molecular packing, affecting crystallinity and solubility.
- Commercial Data : Priced at $505.54/5 mg (95% purity), indicating high research cost .
b. 9-(4-Chlorobenzylidene)-9H-fluorene
- Structural Difference : Lacks nitro groups on the fluorene backbone .
- Physical Properties :
- LogP : 5.91 (indicative of high hydrophobicity).
- Vapor Pressure : 4.85 × 10⁻⁷ mmHg at 25°C.
- Applications : Likely serves as an intermediate in organic synthesis rather than energetic materials due to the absence of nitro groups .
Nitro-Substituted Benzylidene Derivatives
a. 9-(4-Nitrobenzylidene)fluorene
Comparative Data Table
Biological Activity
9-(4-Fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene is a complex organic compound known for its potential biological activity and applications in various fields, including medicinal chemistry and materials science. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 434.325 g/mol. The compound features a tetranitrofluorene core with a fluorobenzylidene substituent, which contributes to its unique reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways. It promotes the release of cytochrome c from mitochondria, leading to caspase activation and cell death.
- Case Study : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability (Table 1).
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Inhibition Studies : Tests against Gram-positive and Gram-negative bacteria showed that it inhibits bacterial growth effectively at concentrations as low as 15 µg/mL.
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.
Cytotoxicity
While the compound shows promise in therapeutic applications, its cytotoxic effects need careful evaluation:
- Cytotoxicity Assays : Using human fibroblast cells, cytotoxicity was assessed through MTT assays. Results indicated that concentrations above 50 µM led to significant cell death.
| Concentration (µM) | Fibroblast Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 90 |
| 50 | 70 |
| 100 | 40 |
Research Findings
Recent studies have highlighted the compound's potential as a lead molecule for drug development:
- Structure-Activity Relationship (SAR) : Modifications to the fluorobenzylidene group have been explored to enhance biological activity while reducing toxicity.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, suggesting effective systemic bioavailability.
- Toxicological Profile : Comprehensive toxicological assessments are ongoing to evaluate long-term effects and safety profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
